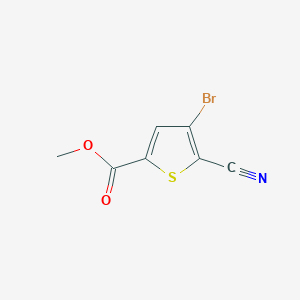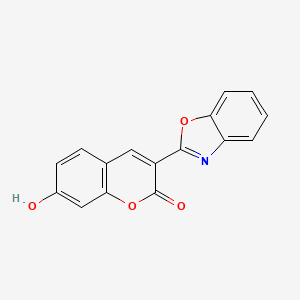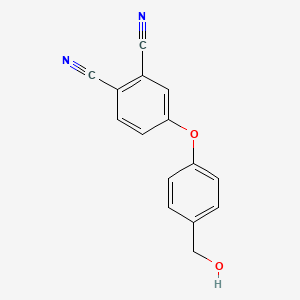
4,5-Dibromothiazole
Descripción general
Descripción
4,5-Dibromothiazole is a brominated thiazole, a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. It is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials with specific electronic properties.
Synthesis Analysis
The synthesis of derivatives of this compound has been explored through various methods. For instance, the reaction of 4,5-dibromo-1,2,3-triazole with electron-deficient aromatic halides leads to the formation of 2-aryl-4,5-dibromotriazoles with high regioselectivity, which can be further debrominated to yield 2-aryltriazoles . Another approach involves the one-pot synthesis of 4,8-dibromobenzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole, which is a precursor for low bandgap materials . Additionally, a metal-free synthesis of 4,5-disubstituted/N-fused 3-amino-1,2,4-triazoles and 3-substituted 5-amino-1,2,4-thiadiazoles has been developed using I2-mediated oxidative C-N and N-S bond formations in water .
Molecular Structure Analysis
The molecular structure of this compound has been characterized by X-ray crystallography, revealing a disordered crystal structure with molecules randomly oriented with respect to the direction of the Br–C(2)–N–C(2)–Br unit . This disorder suggests flexibility in the molecular conformation, which may influence its reactivity and interactions in various chemical contexts.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including selective bromination, which can yield mono-, tri-, and tetrabromo compounds with regioselectivity . A key step in the synthesis of thiazolyl peptides and dolabellin involves a bromine-magnesium exchange reaction starting from 2,4-dibromothiazole, demonstrating excellent regio- and chemoselectivity . Furthermore, the synthesis of stable isotope-labeled derivatives of 5-(hydroxymethyl)thiazole from 2,4-dibromothiazole has been reported, showcasing the versatility of this compound as a building block .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the presence of bromine atoms and the thiazole ring. For example, the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles involves regioselective cross-coupling reactions, indicating the potential of this compound to participate in complex transformations . The X-ray structures of 2,4-dibromothiazole and its derivatives also suggest the presence of halogen bonding, which can affect the compound's solid-state properties and reactivity .
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
4,5-Dibromothiazole has been studied for its crystal structure properties. Aitken et al. (2015) investigated the X-ray structures of various dibromothiazoles, including 2,4-dibromothiazole, noting disordered crystal structures and evidence of unusual intramolecular and intermolecular halogen bonding (Aitken et al., 2015).
Synthesis Optimization
Uzelac and Rasmussen (2017) focused on optimizing the synthesis of the brominated thiazole family, including this compound, using sequential bromination and debromination methods. This research was significant for updating production methods and characterizing these compounds (Uzelac & Rasmussen, 2017).
Pharmaceutical Research
In the field of pharmaceutical research, this compound has been utilized in various synthetic pathways. Shi-qing (2012) described the preparation of 2,4-dibromothiazole and its use in synthesizing a series of aminothiazole compounds through aminization reactions, demonstrating its versatility in creating new compounds (Shi-qing, 2012).
Natural Product Synthesis
Le Flohic, Meyer, and Cossy (2005) achieved the total synthesis of (+/-)-mycothiazole, a natural product, from 2,4-dibromothiazole, highlighting its role in complex organic syntheses (Le Flohic, Meyer, & Cossy, 2005).
Catalysis and Chemical Transformations
Bach and Heuser (2000) explored the transformation of 2,4-dibromothiazole into various compounds via Pd(0)-catalyzed cross-coupling reactions. This study shows the potential of this compound in catalytic processes and chemical transformations (Bach & Heuser, 2000).
Isotope Labeling and Biological Activity
Lin, Salter, and Gong (2009) reported on the synthesis of stable isotope-labeled derivatives of 5-(hydroxymethyl)thiazole, starting from 2,4-dibromothiazole. This work is significant for creating biologically active compounds and studying their properties (Lin, Salter, & Gong, 2009).
Enzyme Inhibition
Bharathi and Santhi (2020) synthesized new compounds involving this compound and evaluated their anti-inflammatory properties. The research revealed potential applications in treating inflammation-related illnesses (Bharathi & Santhi, 2020).
Antifungal and Antibacterial Applications
Chudzik et al. (2019) studied the antifungal effects of certain thiazole derivatives, providing insights into their biological activity and potential pharmaceutical applications (Chudzik et al., 2019).
Peptide Synthesis
Delgado, Heckmann, Müller, and Bach (2006) developed a synthesis method for the eastern fragment of thiazole peptide GE2270 A using 2,4-dibromothiazole, demonstrating the compound's role in peptide synthesis (Delgado, Heckmann, Müller, & Bach, 2006).
Nanotechnology and Cancer Research
Kandhasamy et al. (2017) incorporated biologically active compounds into nanofibrous scaffolds for cancer research, illustrating the potential of these compounds in nanotechnology and therapeutic applications (Kandhasamy et al., 2017).
Apoptosis Induction and Drug Discovery
Cai, Drewe, and Kasibhatla (2006) utilized chemical genetics to discover apoptosis inducers, highlighting the importance of such compounds in drug discovery and understanding biological mechanisms (Cai, Drewe, & Kasibhatla, 2006).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include 4,5-dibromothiazole, have been reported to exhibit diverse pharmacological activities, such as antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects . Therefore, it can be inferred that the targets of this compound could be related to these biological activities.
Mode of Action
It is known that thiazole derivatives interact with their targets to exert their biological effects . For instance, some thiazole derivatives have been reported to interact with bacterial cell walls, inhibiting their synthesis and leading to cell death
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that multiple biochemical pathways could be affected . These could potentially include pathways related to cell wall synthesis, protein synthesis, and DNA replication, among others.
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy
Result of Action
Based on the known biological activities of thiazole derivatives, it can be inferred that this compound could potentially exert antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects . The specific molecular and cellular effects would depend on the nature of the target and the mode of interaction.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and presence of other substances can affect the stability and activity of this compound. Moreover, the compound’s interaction with its environment can influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability
Propiedades
IUPAC Name |
4,5-dibromo-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr2NS/c4-2-3(5)7-1-6-2/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTNRWMHEYAMAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728848 | |
| Record name | 4,5-Dibromo-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67594-67-6 | |
| Record name | 4,5-Dibromo-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,5-pentanediyl bis[1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate]](/img/structure/B3029389.png)








![2-[[2-[[2-[[2-[[3-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B3029406.png)


